molecular formula C17H18O B1360628 3-(3,4-Dimethylphenyl)propiophenone CAS No. 898755-52-7

3-(3,4-Dimethylphenyl)propiophenone

Cat. No.: B1360628
CAS No.: 898755-52-7
M. Wt: 238.32 g/mol
InChI Key: GVXMPQSGOCWYDY-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)propiophenone is an organic compound with the molecular formula C11H14O It is a derivative of propiophenone, characterized by the presence of two methyl groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3,4-Dimethylphenyl)propiophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-(3,4-dimethylphenyl)propanoic acid.

    Reduction: Formation of 3-(3,4-dimethylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(3,4-Dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as a precursor in various synthetic pathways, influencing the formation of desired products through its reactivity. The exact molecular pathways depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dimethylphenyl)propiophenone
  • 3-(3,4-Dimethoxyphenyl)propiophenone
  • 2’,4’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone

Uniqueness

3-(3,4-Dimethylphenyl)propiophenone is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-8-9-15(12-14(13)2)10-11-17(18)16-6-4-3-5-7-16/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXMPQSGOCWYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644822
Record name 3-(3,4-Dimethylphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-52-7
Record name 3-(3,4-Dimethylphenyl)-1-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethylphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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